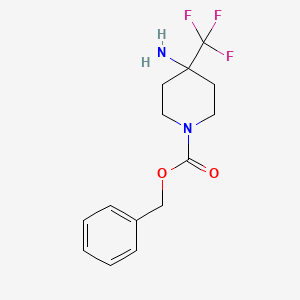
4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a hydrazinylethyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine derivatives with pyrazole precursors. One common method involves the condensation of 4-amino-1H-pyrazole-5-carboxylic acid with 2-hydrazinylethylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino and hydrazinyl groups can be oxidized to form corresponding oxides or imines.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
科学的研究の応用
Chemistry
In chemistry, 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues, making it useful for labeling and tracking proteins in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable for various manufacturing processes.
作用機序
The mechanism of action of 4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with target proteins, altering their function and leading to various biological effects. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-amino-1H-pyrazole-5-carboxylic acid: Lacks the hydrazinylethyl group, making it less versatile in certain reactions.
1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid: Lacks the amino group, which may reduce its reactivity in nucleophilic substitution reactions.
4-amino-1-(2-hydrazinylethyl)-1H-pyrazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
4-amino-1-(2-hydrazinylethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both an amino group and a hydrazinylethyl group on the pyrazole ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. The carboxylic acid group also contributes to its solubility and potential for forming hydrogen bonds, making it valuable for biological and medicinal research.
特性
IUPAC Name |
4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2/c7-4-3-10-11(2-1-9-8)5(4)6(12)13/h3,9H,1-2,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWGVURGSKZFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)O)CCNN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (2R)-3-methyl-2-[[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8005987.png)



![2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8006012.png)
![4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8006023.png)

![6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8006042.png)


![[4-(5-cyclopropyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B8006068.png)

![2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B8006086.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-one](/img/structure/B8006098.png)
